2-Bromo-1,1-dimethoxypropane
Overview
Description
2-Bromo-1,1-dimethoxypropane is an organic compound with the molecular formula C5H11BrO2. It is a colorless liquid commonly used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both bromine and methoxy groups, making it a valuable reagent in various chemical reactions .
Scientific Research Applications
2-Bromo-1,1-dimethoxypropane has a wide range of applications in scientific research:
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
2-Bromo-1,1-dimethoxypropane is an organic compound that is commonly used as a reagent in organic synthesis . It is primarily used to introduce methoxy and bromo functional groups into other organic compounds .
Mode of Action
The compound interacts with its targets by donating its methoxy and bromo groups. This can result in significant changes in the chemical structure and properties of the target molecules .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific target molecules. It is generally involved in the synthesis of other organic compounds, such as aldehydes and ketones .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the introduction of methoxy and bromo groups into target molecules. This can lead to changes in the target molecules’ reactivity, polarity, and other chemical properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Additionally, its reactivity can be affected by the pH, temperature, and solvent conditions of the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-Bromo-1,1-dimethoxypropane involves a two-step process:
Bromination Reaction: Acetone is dissolved in dichloromethane and preheated to 65°C. Bromine is then added, and the reaction is maintained at 65-75°C for 11-13 hours to produce 1-bromoacetone.
Protection Reaction: The 1-bromoacetone is dissolved in methanol, followed by the addition of trimethyl orthoformate and concentrated hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,1-dimethoxypropane primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Elimination Reactions: Strong bases like sodium hydride or potassium hydroxide can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products are typically ethers or alcohols, depending on the nucleophile used.
Elimination Reactions: The primary product is an alkene, formed by the removal of the bromine atom and a hydrogen atom.
Comparison with Similar Compounds
- 2-Bromo-1,1-dimethoxyethane
- 1-Bromo-2,2-dimethoxypropane
- 2-Bromo-1,1-dimethoxybutane
Comparison: 2-Bromo-1,1-dimethoxypropane is unique due to its specific molecular structure, which provides a balance of reactivity and stability. Compared to similar compounds, it offers a distinct combination of bromine and methoxy groups, making it particularly useful in synthetic applications where both functionalities are required .
Properties
IUPAC Name |
2-bromo-1,1-dimethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-4(6)5(7-2)8-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTQXLCZRCQAAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485181 | |
Record name | 2-Bromo-1,1-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33170-72-8 | |
Record name | 2-Bromo-1,1-dimethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33170-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,1-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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